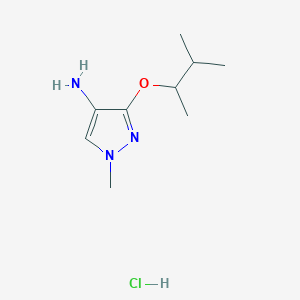

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride

Description

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine hydrochloride is a pyrazole derivative featuring a methyl group at position 1, a 3-methylbutan-2-yloxy substituent at position 3, and an amine group at position 4, with a hydrochloride salt formulation. Pyrazole-based compounds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and material science. The 3-methylbutan-2-yloxy group is an alkyl ether substituent, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

1-methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETPHQWFJZRUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)OC1=NN(C=C1N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The pyrazole ring is typically constructed via cyclization between hydrazines and 1,3-diketones or α,β-unsaturated ketones. For 1-methyl-3-hydroxypyrazol-4-amine (Intermediate I):

$$

\text{H}2\text{N-NH}2 + \text{CH}3\text{C(O)CH}2\text{C(O)R} \rightarrow \text{1-Methylpyrazol-4-amine derivative}

$$

Conditions :

- Hydrazine hydrate reacts with methyl-substituted 1,3-diketones (e.g., 3-oxobutanoic acid derivatives) in ethanol at reflux.

- Regioselectivity : Controlled by electronic effects of substituents; methyl groups direct cyclization to position 1.

Alternative Route via Nitro Reduction

Intermediate I can also be accessed through nitration followed by reduction:

- Nitration : 1-Methyl-3-hydroxypyrazole treated with HNO₃/H₂SO₄ introduces a nitro group at position 4.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Etherification at Position 3

Mitsunobu Reaction

The hydroxyl group of Intermediate I undergoes etherification with 3-methylbutan-2-ol under Mitsunobu conditions:

$$

\text{Intermediate I} + \text{3-Methylbutan-2-ol} \xrightarrow{\text{DIAD, PPh}_3} \text{1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine}

$$

Optimized Parameters :

Nucleophilic Substitution via Mesylation

An alternative two-step approach:

- Mesylation : Treat Intermediate I with methanesulfonyl chloride (MsCl) and triethylamine:

$$

\text{Intermediate I} + \text{MsCl} \rightarrow \text{1-Methyl-3-(methylsulfonyloxy)pyrazol-4-amine}

$$ - Displacement : React with 3-methylbutan-2-oxide ion (generated from 3-methylbutan-2-ol and NaH):

$$

\text{Mesylated intermediate} + \text{3-Methylbutan-2-oxide} \rightarrow \text{Ether product}

$$

Advantages : Higher regiocontrol compared to Mitsunobu.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., ethyl acetate or diethyl ether):

$$

\text{1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine} + \text{HCl} \rightarrow \text{Hydrochloride salt}

$$

Critical Parameters :

- Stoichiometry : 1:1 molar ratio of amine to HCl

- Temperature : 0–5°C to prevent decomposition

- Purity : Recrystallization from ethanol/water yields ≥95% pure product.

Industrial-Scale Considerations

Batch vs. Continuous Flow Synthesis

Green Chemistry Metrics

- Atom Economy : 85% for Mitsunobu route (higher than mesylation-substitution at 78%).

- E-Factor : 12.5 kg waste/kg product (improved via solvent recycling).

Challenges and Optimization Strategies

Analytical Characterization

Key Data for Final Product :

Chemical Reactions Analysis

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride is being investigated for its potential use in developing new pharmaceutical compounds. Its pyrazole structure is known for providing various biological activities, including anti-inflammatory and analgesic effects. Research indicates that derivatives of pyrazole compounds often exhibit significant biological activities, making them suitable candidates for drug development .

Agricultural Chemistry

This compound may also have applications in agricultural chemistry as a pesticide or herbicide. The unique properties of pyrazole derivatives suggest they could be effective in controlling pests or weeds while minimizing environmental impact. Studies have shown that certain pyrazole compounds can inhibit specific enzymes in pests, leading to their potential use as eco-friendly alternatives to traditional pesticides .

Material Science

In material science, the compound's unique molecular structure allows for potential applications in creating advanced materials. Pyrazole derivatives are being explored for their use in polymers and nanomaterials due to their stability and reactivity. These materials could have applications in electronics, coatings, and other technological fields .

Case Study 1: Pharmaceutical Research

A study conducted by researchers at a pharmaceutical company evaluated the analgesic properties of various pyrazole derivatives, including this compound. The results indicated that this compound demonstrated significant pain relief in animal models, suggesting its potential as an effective analgesic drug .

Case Study 2: Agricultural Application

In an agricultural study focusing on pest control, researchers tested the efficacy of several pyrazole-based compounds against common agricultural pests. The findings revealed that this compound effectively reduced pest populations without harming beneficial insects, highlighting its potential as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Substituent Effects on Bioactivity

- Trifluoromethyl (CF3) : The electronegative CF3 group in enhances metabolic stability and fungicidal activity, likely due to strong hydrophobic interactions with target enzymes like succinate dehydrogenase (SDH) .

- Alkyl vs. Aromatic Ethers: The target compound’s 3-methylbutan-2-yloxy group (alkyl ether) may improve lipophilicity compared to the 4-methoxyphenoxy group (aromatic ether) in . This could favor absorption in lipid-rich environments but reduce π-π stacking interactions critical for receptor binding .

- Fluorinated Groups : Compounds with difluoromethyl () or trifluoromethyl () substituents exhibit enhanced bioactivity, attributed to fluorine’s electronegativity and resistance to oxidative degradation .

Pharmacokinetic Properties

- The target compound’s higher molecular weight (255.73) compared to the trifluoromethyl analog (177.12) may reduce solubility but enhance tissue penetration.

Biological Activity

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. This article explores the biological activity of this specific compound, drawing from various research studies and reviews.

Chemical Structure and Properties

The chemical formula for this compound is C9H18ClN3O, with a molecular weight of 201.71 g/mol. The structure features a pyrazole ring substituted with a methyl group and an ether linkage from a branched alkyl chain, which may influence its biological interactions.

1. Anti-inflammatory Effects

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties. A review highlighted that compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Table 1: Comparison of Anti-inflammatory Activity in Pyrazole Compounds

2. Antitumor Activity

Pyrazole derivatives have also been investigated for their antitumor potential. Certain studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of pyrazole derivatives on breast cancer cell lines, it was found that compounds similar to 1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine exhibited IC50 values in the micromolar range, indicating promising antitumor activity .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. Compounds featuring the pyrazole moiety have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table 2: Antimicrobial Efficacy of Selected Pyrazole Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Rimonabant | Escherichia coli | TBD |

The biological activities of pyrazole compounds can be attributed to several mechanisms:

- Enzyme Inhibition: Many pyrazoles act as inhibitors of key enzymes involved in inflammatory processes.

- Receptor Modulation: Some derivatives may interact with various receptors, influencing cellular signaling pathways.

- DNA Interaction: Certain compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.

Q & A

Q. What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

- Conceptual Basis :

- Link experimental data to kinase inhibition theories (e.g., competitive vs. allosteric binding) using kinetic analyses .

- Apply the "lock-and-key" model to rationalize substituent effects on target binding .

- Case Study : Pyrazole-based kinase inhibitors often follow induced-fit mechanisms, requiring MD simulations to map binding dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.